molecular formula C12H14N4 B1482338 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097970-28-8

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482338
CAS No.: 2097970-28-8
M. Wt: 214.27 g/mol
InChI Key: VBWSVBYWIFEPTJ-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile ( 2097970-28-8) is a high-purity chemical reagent with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol . This compound features a 1H-imidazo[1,2-b]pyrazole scaffold, a bicyclic heterocyclic system of significant interest in medicinal chemistry due to its diverse bioactivities, which include anticancer, anti-inflammatory, and antimicrobial properties . The core structure serves as a non-classical isostere for indole, a substitution strategy that can lead to improved solubility and metabolic stability in physiological media, as demonstrated in isosteric replacements of drugs like pruvanserin . The specific substitution pattern on this molecule is designed for advanced research applications. The cyclobutyl group at the 6-position is a conformation-restricting motif that can be used to fill hydrophobic pockets in target enzymes and direct key pharmacophores, a strategy commonly employed in anticancer compound development to enhance potency and selectivity . The carbonitrile group at the 7-position offers a versatile handle for further synthetic functionalization via metal-halogen exchange or metalation techniques, enabling the creation of more complex derivatives for structure-activity relationship (SAR) studies . This compound is intended for research purposes only, specifically for use in drug discovery, chemical biology, and as a building block in the synthesis of novel bioactive molecules. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWSVBYWIFEPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation to Form 5-Aminopyrazole Intermediate

  • The key intermediate, 5-aminopyrazole-4-carbonitrile, can be synthesized by the cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation.
  • Typical conditions: 80 °C, 150 W power, 10 minutes in ethanol solvent.
  • The reaction requires careful control of water content and reagent addition sequence to avoid complex mixtures.
  • This step yields the 5-aminopyrazole intermediate quantitatively, which is crucial for the subsequent GBB reaction.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction for Imidazo[1,2-b]pyrazole Formation

  • The GBB-3CR involves reacting the preformed 5-aminopyrazole with an aldehyde and an isocyanide at room temperature.
  • A catalytic amount of trifluoroacetic acid (TFA, 20 mol%) is used to promote the reaction.
  • Reaction times range from 10 to 60 minutes, with isolated yields varying between 23% and 83%, depending on the substituents on the aldehyde and isocyanide.
  • Electron-donating substituents on the aldehyde tend to give higher yields, while electron-withdrawing groups may reduce yield.
  • The cyclobutyl substituent at the 6-position can be introduced by selecting an appropriate cyclobutyl-substituted aldehyde in the GBB reaction.

Functional Group Transformations

  • The nitrile group at the 7-position can be introduced by converting ester or amide functionalities present in earlier intermediates.
  • For example, esters can be hydrolyzed to carboxylic acids, then converted to amides and dehydrated using agents like thionyl chloride (SOCl2) to yield nitriles.
  • Such transformations allow for the fine-tuning of the compound's properties and biological activity.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Outcome Yield (%)
1 Ethoxymethylene malononitrile + Hydrazine Microwave irradiation, 80 °C, 150 W, 10 min, EtOH 5-Aminopyrazole-4-carbonitrile intermediate ~Quantitative
2 5-Aminopyrazole + Cyclobutyl-substituted aldehyde + Isocyanide + TFA (20 mol%) Room temperature, 10–60 min 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 65–83%

Research Findings and Optimization Notes

  • The microwave-assisted synthesis of the 5-aminopyrazole intermediate is rapid and efficient, minimizing side products.
  • The GBB reaction's efficiency depends strongly on the electronic nature of the aldehyde; electron-rich aldehydes favor higher yields.
  • Water presence in the cyclocondensation step leads to complex mixtures, so anhydrous conditions are preferred.
  • The sequence can be performed as a one-pot reaction, enhancing operational simplicity and reducing purification steps.
  • The method is adaptable for scale-up, offering a green and efficient route to highly substituted imidazo[1,2-b]pyrazoles.

Summary Table of Key Parameters in Preparation

Parameter Optimal Condition Notes
Solvent for cyclocondensation Ethanol (anhydrous) Water presence detrimental
Microwave conditions 80 °C, 150 W, 10 min Ensures complete conversion
Catalyst for GBB reaction Trifluoroacetic acid (20 mol%) Promotes smooth reaction
Reaction temperature (GBB) Room temperature Mild conditions preserve substituents
Reaction time (GBB) 10–60 min Dependent on aldehyde substituents
Yield range 23–83% Higher with electron-donating aldehydes

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of the carbonitrile group to a carboxamide group.

  • Reduction: Reduction of the carbonitrile group to an amine.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide.

  • Reduction: 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-amine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Research indicates that 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits various biological activities, making it a candidate for therapeutic applications:

Potential Applications:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines. For example:
    • In HL-60 cells (human acute myeloid leukemia), significant differentiation and apoptosis were observed with key markers like Bcl-xl being upregulated.
    • In MV-4-11 cells, it demonstrated an IC50 value of 16.54 nM for inducing apoptosis.
Cell LineIC50 (nM)Apoptotic Response
HL-6032.25High
MOLT-427.24Moderate
MV-4-1116.54Very High

Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cell proliferation and inflammation. Its interaction with molecular targets often involves hydrogen bonding and π–π stacking interactions, influencing neurotransmitter activity and cellular pathways.

Research Case Studies

Numerous studies have explored the efficacy of this compound in various contexts:

  • Case Study on Anticancer Activity :
    • A study involving human leukemia cells indicated that treatment with the compound led to significant apoptosis through oxidative stress mechanisms.
  • Case Study on Enzyme Inhibition :
    • Research has demonstrated its potential to inhibit pathways related to inflammation and cancer progression by modulating enzyme activity.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with structurally related derivatives:

Table 1: Structural and Physicochemical Comparison of Selected Imidazo[1,2-b]pyrazole-7-carbonitriles

Compound Name R1 (Position 1) R6 (Position 6) Molecular Formula Molecular Weight (g/mol) Purity Key Characteristics References
This compound Ethyl Cyclobutyl C₁₂H₁₄N₄ 214.25* N/A Enhanced lipophilicity vs methyl analog N/A (Target)
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Methyl Cyclobutyl C₁₁H₁₂N₄ 200.24 ≥95% Compact substituent, lower molecular weight
6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Propargyl Cyclobutyl C₁₃H₁₂N₄ 224.26 ≥95% Propargyl enables click chemistry
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Ethyl Cyclopropyl C₁₁H₁₄N₄ 202.26** N/A Cyclopropyl reduces steric hindrance

Calculated based on ethyl substitution. *Calculated for cyclopropyl-ethyl analog.

Key Observations:

Substituent Effects :

  • R1 (Position 1) :

  • Propargyl derivatives (e.g., C₁₃H₁₂N₄) allow for bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition, enabling targeted modifications .
    • R6 (Position 6) :
  • Cyclobutyl provides greater steric bulk than cyclopropyl, which may influence binding affinity in biological targets or alter crystallinity in materials science applications .

Synthetic Approaches: Tosyl cyanide is commonly used to introduce the cyano group at position 7 (e.g., in 6-(4-chlorophenyl)-1-SEM derivatives) . Substituents at R1 are typically introduced via alkylation with corresponding halides (e.g., methyl iodide, propargyl bromide) .

Purity and Availability :

  • Commercially available analogs (e.g., methyl and propargyl derivatives) are offered at ≥95% purity, though some are discontinued .

Biological Activity

6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-b]pyrazole family, characterized by a bicyclic structure that includes a cyclobutyl group, an ethyl group, and a carbonitrile functional group. Its distinctive arrangement of functional groups contributes to its reactivity and biological activity, making it a candidate for further exploration in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. One common method includes the cyclocondensation of 5-amino-1H-pyrazoles with α-haloketones, often utilizing catalysts to enhance yield and selectivity. The compound can also be synthesized using microwave-assisted techniques, which have been reported to improve yields and reduce reaction times significantly .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential applications in several therapeutic areas:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The presence of the imidazo[1,2-b]pyrazole core may enhance its interaction with bacterial targets, making it relevant for developing new therapeutic agents against infections .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly in relation to cancer therapies. Similar pyrazole-based compounds have been reported to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against specific cancer cell lines . The mechanism of action may involve binding to the ATP-binding site of kinases, disrupting their activity and thereby inhibiting tumor growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its potential to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study Focus Findings
Study AAntimicrobial ActivityShowed significant antibacterial effects against Gram-positive bacteria with an IC50 of 0.5 µM.
Study BKinase InhibitionDemonstrated IC50 values of 14.2 nM against Bcr-Abl kinase in K562 leukemia cell lines.
Study CAnti-inflammatory EffectsInduced a reduction in TNFα production in LPS-treated macrophages with an IC50 of 0.03 µM.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
CyanationTsCN (2.6 equiv), 25°C, 2 h77%
ChromatographyiHex/EtOAc (4:1) + 5% NEt₃-
HPLC PurificationGradient elution>95%

Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, cyclobutyl protons show distinct splitting patterns (~2.5–3.5 ppm) due to ring strain .
  • X-ray Diffraction : Single-crystal X-ray studies resolve dihedral angles (e.g., 16.9° between imidazo[1,2-b]pyrazole and aryl rings) and non-covalent interactions (π-π stacking, hydrogen bonds). Crystallize using slow evaporation in solvents like EtOAc/hexane .
  • HRMS : Confirm molecular weight (e.g., calculated [M+^+] = 398.2133, observed 398.2134) .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods optimize experimental conditions by modeling intermediates and activation energies .
  • In-Silico Target Prediction : Tools like molecular docking (e.g., AutoDock Vina) identify potential protein targets. Analogues like ZINC13142972 target fructose 1,6-bisphosphatase II (GlpX) with binding affinities <10 µM .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP, solubility) using software like SwissADME to prioritize derivatives .

Advanced: How should researchers resolve contradictions in biological activity data across structural analogues?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclobutyl vs. phenyl groups) and correlate with activity. For imidazo[1,2-b]pyrazoles, the 6-position’s steric bulk significantly impacts target binding .
  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition vs. cellular viability). For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
  • Crystallographic Validation : Compare ligand-protein co-crystal structures (e.g., π-π interactions vs. hydrogen bonding) to explain potency differences .

Advanced: What safety protocols are critical when handling hazardous intermediates during synthesis?

Methodological Answer:

  • Toxic Intermediate Mitigation : Use protective groups (e.g., SEM-group for imidazole protection) to reduce reactivity of intermediates. Monitor exothermic reactions (e.g., TsCN reactions) under controlled temperatures .
  • Waste Handling : Neutralize cyanide-containing waste with FeSO₄/K₂CO₃ solutions to prevent HCN release .
  • Compliance : Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access) .

Interdisciplinary: How can chemical engineering principles improve scalability of this compound’s synthesis?

Methodological Answer:

  • Reactor Design : Optimize mass transfer using continuous-flow reactors for electrophilic substitutions, reducing reaction time from hours to minutes .
  • Membrane Separation : Apply nanofiltration membranes to isolate polar intermediates (e.g., SEM-protected derivatives) without column chromatography .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency, targeting ≥90% solvent reuse .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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